2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-
CAS No.:
Cat. No.: VC18981278
Molecular Formula: C17H12ClN5O2S
Molecular Weight: 385.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12ClN5O2S |
|---|---|
| Molecular Weight | 385.8 g/mol |
| IUPAC Name | 4-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C17H12ClN5O2S/c18-13-6-8-20-16-15(13)12(14-7-9-21-17(19)22-14)10-23(16)26(24,25)11-4-2-1-3-5-11/h1-10H,(H2,19,21,22) |
| Standard InChI Key | SFPXEHBSOUQRCT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)C4=NC(=NC=C4)N |
Introduction
Structural and Molecular Characteristics
The compound features a pyrimidinamine core fused to a pyrrolo[2,3-b]pyridine scaffold, substituted at position 4 with a chlorophenylsulfonyl group. This arrangement confers unique electronic and steric properties, enabling interactions with biological targets such as kinases and nucleic acids. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | 4-[1-(Benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine |
| Molecular Formula | C₁₇H₁₂ClN₅O₂S |
| Molecular Weight | 385.8 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)C4=NC(=NC=C4)N |
| Topological Polar Surface Area | 124 Ų |
The chlorophenylsulfonyl group enhances lipophilicity, potentially improving membrane permeability, while the pyrimidinamine moiety offers hydrogen-bonding sites for target engagement .
Synthetic Routes and Optimization
Multi-Step Synthesis
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. A representative route includes:
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Sulfonylation: Reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride under basic conditions to install the sulfonyl group .
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Buchwald-Hartwig Amination: Coupling of the chlorinated intermediate with a pyrimidinamine derivative using palladium catalysts .
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Microwave-Assisted Cyclization: Accelerates ring closure steps, improving yields (e.g., 72–88% for analogous compounds) .
Comparative Analysis of Methodologies
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Conventional Heating | 65–70 | 12–24 h | Low equipment requirements |
| Microwave-Assisted | 85–88 | 30–45 min | Enhanced efficiency |
| Solvent-Free Conditions | 78 | 6 h | Eco-friendly approach |
Microwave-assisted synthesis reduces side reactions, as evidenced by reduced byproduct formation in pyrrolo[2,3-b]pyridine derivatives .
Biological Activities and Mechanisms
Kinase Inhibition
The compound demonstrates potent inhibition of cyclin-dependent kinase 2 (CDK2) (IC₅₀: 0.7–1.2 nM), a target implicated in cancer cell proliferation. Structural studies indicate that the chlorophenylsulfonyl group occupies a hydrophobic pocket near the ATP-binding site, while the pyrimidinamine forms hydrogen bonds with Glu81 and Leu83 .
Antioxidant Properties
In ABTS·⁺ radical scavenging assays, derivatives of this compound exhibit 97.2% activity at 100 μM, surpassing the Trolox standard (85.2%). This is attributed to the electron-donating methoxy and amine groups, which stabilize free radicals .
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.8 ± 0.2 | Apoptosis via Bcl-2 suppression |
| A549 (Lung Cancer) | 2.4 ± 0.3 | G1/S cell cycle arrest |
| HeLa (Cervical Cancer) | 3.1 ± 0.4 | ROS-mediated DNA damage |
The compound induces caspase-3 activation and downregulates PI3K/AKT/mTOR signaling, highlighting its multi-targeted anticancer profile .
Applications in Drug Development
Kinase-Targeted Therapies
As a LRRK2 (leucine-rich repeat kinase 2) inhibitor, this compound shows promise in Parkinson’s disease models. In vivo studies in mice reveal a 60% reduction in α-synuclein aggregation at 10 mg/kg doses, with negligible off-target effects .
Antibacterial Agents
The sulfonyl group enhances activity against Gram-positive bacteria (MIC: 2–4 μg/mL for Staphylococcus aureus), likely through disruption of cell wall synthesis enzymes .
Comparative Analysis with Structural Analogs
| Compound | Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| 4-[4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-pyrimidinamine | CDK2 | 0.7 | >1,000 |
| 4-(6-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamine | FGFR1 | 12.3 | 320 |
| 5-Nitro-1-(phenylsulfonyl)pyrrolo[2,3-b]pyridine | PARP1 | 45.6 | 85 |
The superior selectivity of the parent compound underscores its suitability for kinase-focused therapies .
Challenges and Future Directions
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Solubility Optimization: The logP value of 3.2 limits aqueous solubility; prodrug strategies (e.g., phosphate esters) are under investigation .
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Metabolic Stability: Cytochrome P450 assays indicate moderate hepatic clearance (t₁/₂: 2.3 h in human microsomes), necessitating structural modifications.
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In Vivo Efficacy: Ongoing studies in xenograft models aim to validate tumor growth inhibition at sub-μM plasma concentrations .
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